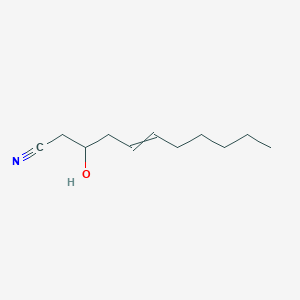![molecular formula C30H32N2O2 B14207601 3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione CAS No. 918413-50-0](/img/structure/B14207601.png)
3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of pyrrolo[3,2-b]pyrroles, which are characterized by their conjugated systems and potential for electronic applications.
準備方法
The synthesis of 3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrrole ring structure . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic aromatic substitution reagents.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
作用機序
The mechanism by which 3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione exerts its effects involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with proteins and enzymes, affecting their function and activity .
類似化合物との比較
Similar compounds to 3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione include other pyrrolo[3,2-b]pyrrole derivatives, such as:
- 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole
- 3,6-Bis(4-chlorophenyl)-2-octyl-pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and physical properties. The uniqueness of this compound lies in its specific substituents, which impart distinct electronic and steric properties.
特性
CAS番号 |
918413-50-0 |
|---|---|
分子式 |
C30H32N2O2 |
分子量 |
452.6 g/mol |
IUPAC名 |
3,6-dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5-dione |
InChI |
InChI=1S/C30H32N2O2/c33-29-25(21-13-5-1-6-14-21)27-28(32(29)24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)30(34)31(27)23-17-9-3-10-18-23/h3-4,9-12,17-22H,1-2,5-8,13-16H2 |
InChIキー |
NUMLRZPSKPSPIN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C3C(=C(C(=O)N3C4=CC=CC=C4)C5CCCCC5)N(C2=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)
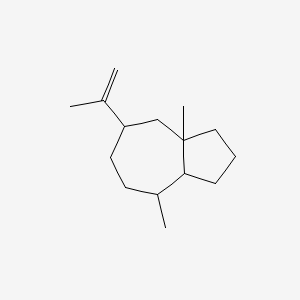
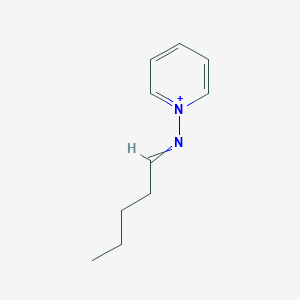
![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
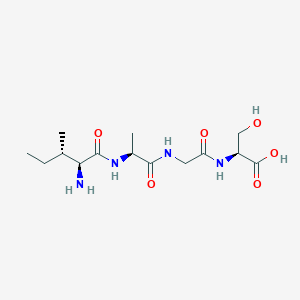
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
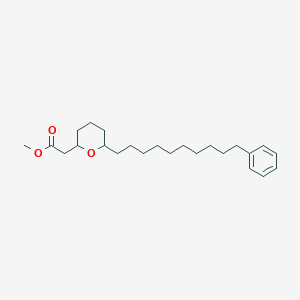
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)
![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
